molecular formula C9H8ClN3O B7557948 2-chloro-N-(1H-indazol-7-yl)acetamide

2-chloro-N-(1H-indazol-7-yl)acetamide

Cat. No.: B7557948
M. Wt: 209.63 g/mol
InChI Key: JGELJJQGTXRJGJ-UHFFFAOYSA-N
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Description

2-chloro-N-(1H-indazol-7-yl)acetamide is a heterocyclic compound that contains an indazole moiety. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1H-indazol-7-yl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 7-aminoindazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1H-indazol-7-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The indazole ring can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted indazole derivatives.

    Oxidation: Formation of oxidized indazole derivatives.

    Reduction: Formation of reduced indazole derivatives.

Scientific Research Applications

2-chloro-N-(1H-indazol-7-yl)acetamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its biological activities.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1H-indazol-7-yl)acetamide involves its interaction with specific molecular targets. The indazole moiety can interact with various enzymes and receptors, leading to its biological effects. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1H-indazol-6-yl)acetamide
  • 2-chloro-N-(1H-indazol-5-yl)acetamide
  • 2-chloro-N-(1H-indazol-4-yl)acetamide

Uniqueness

2-chloro-N-(1H-indazol-7-yl)acetamide is unique due to the specific position of the chlorine atom and the indazole moiety. This specific structure can lead to different biological activities and properties compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-(1H-indazol-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-4-8(14)12-7-3-1-2-6-5-11-13-9(6)7/h1-3,5H,4H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGELJJQGTXRJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CCl)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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